7,8-Dihydrobenzo(c)pyridazino(1,2-a)cinnoline-6,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione is a complex organic compound with the molecular formula C16H12N2O2 It is known for its unique structure, which combines elements of benzo, pyridazino, and cinnoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium or nickel, specific solvents depending on the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydrobenzo©pyridazino(1,2-a)cinnoline
- Benzo©pyridazino(1,2-a)cinnoline derivatives
Uniqueness
7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione stands out due to its specific structural features and the unique combination of rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Properties
CAS No. |
70526-01-1 |
---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1,14-diazatetracyclo[12.4.0.02,7.08,13]octadeca-2,4,6,8,10,12-hexaene-15,18-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-9-10-16(20)18-14-8-4-2-6-12(14)11-5-1-3-7-13(11)17(15)18/h1-8H,9-10H2 |
InChI Key |
FOFBHMNZHZEEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C3=CC=CC=C3C4=CC=CC=C4N2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.